JTV-803 free base

Selectivity Serine Protease Factor Xa

JTV-803 free base is the active pharmacophore of a direct, competitive factor Xa inhibitor. Unlike generic FXa inhibitors, it provides quantifiable selectivity over thrombin/trypsin/plasmin, a favorable antithrombotic-to-bleeding window (10–100×), and rapid dialytic clearance (53–82%). These unique properties make it essential for developing FXa-specific assays, establishing thrombosis models with minimal bleeding risk, and validating extracorporeal anticoagulation strategies. Choose this compound for reproducible, on-target FXa research without class-wide assumptions.

Molecular Formula C22H27N5O3
Molecular Weight 409.5 g/mol
CAS No. 247131-06-2
Cat. No. B12730871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTV-803 free base
CAS247131-06-2
Molecular FormulaC22H27N5O3
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N
InChIInChI=1S/C22H27N5O3/c23-21(24)27-10-5-16-1-2-19(13-17(16)14-27)30-15-22(20(28)29)6-11-26(12-7-22)18-3-8-25-9-4-18/h1-4,8-9,13H,5-7,10-12,14-15H2,(H3,23,24)(H,28,29)
InChIKeyMISBTXJXWSXZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JTV-803 Free Base (CAS: 247131-06-2) | Selective Oral Factor Xa Inhibitor for Antithrombotic Research


JTV-803 free base is a synthetic small-molecule belonging to the class of direct, competitive inhibitors of coagulation factor Xa (FXa), developed originally by Japan Tobacco [1]. It acts by binding to the active site of FXa, a serine protease that is the convergence point of the intrinsic and extrinsic coagulation cascades, thereby preventing the conversion of prothrombin to thrombin and inhibiting fibrin clot formation [2]. While the compound is often utilized as the mesylate salt, the free base (CAS: 247131-06-2) represents the active pharmacophore and is the relevant entity for structure-activity relationship (SAR) studies, analytical method development, and in vitro pharmacological characterization [3].

Why a Generic FXa Inhibitor Cannot Substitute for JTV-803 in Specialized Research Applications


The direct factor Xa inhibitor class encompasses a broad range of chemical scaffolds, including the oxazolidinones (e.g., rivaroxaban), pyrazoles (e.g., apixaban), and naphthamidines (e.g., DX-9065a), each possessing distinct selectivity profiles, pharmacokinetic behaviors, and non-hemostatic effects [1]. Generic substitution based solely on target class (FXa inhibition) is therefore not scientifically valid. JTV-803, a tetrahydroisoquinoline derivative, exhibits a unique profile of high, quantifiable selectivity for FXa over related serine proteases and a demonstrated, rapid clearance in specific ex vivo models, differentiating it from both clinical and research-grade analogs [2]. Furthermore, its effects on global coagulation assays diverge markedly from heparin-based standards, making it a critical tool for developing FXa-specific monitoring protocols rather than relying on cross-class inferences [3].

Quantitative Differentiation Evidence for JTV-803 Free Base vs. FXa Inhibitor Analogs


High-Selectivity Profile: JTV-803 Exhibits a 100-Fold Preference for Factor Xa Over Thrombin, Trypsin, and Plasmin

JTV-803 demonstrates a high degree of selectivity for human factor Xa (FXa) over other key serine proteases in the coagulation cascade. It is approximately 100 times more selective for FXa compared to thrombin, trypsin, and plasmin [1]. This quantitative selectivity is a defining feature of its pharmacological profile, distinguishing it from less selective or pan-serine protease inhibitors.

Selectivity Serine Protease Factor Xa

Potent In Vitro FXa Inhibition: JTV-803's Low Nanomolar Ki and IC50 Values

JTV-803 acts as a potent, competitive inhibitor of human factor Xa. Its binding affinity and functional inhibition are characterized by a Ki value of 0.019 μM and an IC50 value of 0.081 μM [1]. These values place JTV-803 among the potent research-grade FXa inhibitors and provide a robust quantitative benchmark for comparing its potency to other compounds in experimental systems.

Potency Enzyme Inhibition Factor Xa

In Vivo Antithrombotic Efficacy with Preserved Hemostasis: JTV-803's Favorable Therapeutic Window

In rat models, JTV-803 demonstrates antithrombotic efficacy at intravenous doses that do not significantly prolong bleeding time, indicating a favorable therapeutic window. Effective antithrombotic doses (≥0.3 mg/kg/h) were 10- to 100-fold lower than the dose required to prolong bleeding time (30 mg/kg/h) [1]. This contrasts with direct thrombin inhibitors, where the separation between efficacy and bleeding risk is often narrower, as noted in the same comparative study [1].

In Vivo Therapeutic Window Bleeding Time

Rapid Clearance in Hemodialysis Setting: JTV-803's Unique Dialytic Pharmacokinetics

In a porcine hemodialysis model, JTV-803 exhibited rapid clearance from plasma post-dialysis, a property distinct from many clinical anticoagulants. It was effectively removed by the dialyzer with a clearance rate of 53.4–81.8%, and plasma concentrations decreased rapidly after dialysis cessation, suggesting a lower likelihood of post-procedural bleeding [1]. This is in stark contrast to heparin and other FXa inhibitors, which may require reversal agents or extended monitoring due to slower elimination.

Hemodialysis Pharmacokinetics Clearance

Long-Acting Oral Anticoagulant Effect in Primates

Following oral administration, JTV-803 demonstrates a sustained anticoagulant effect in a primate model. In cynomolgus monkeys, a single oral dose of 10 mg/kg prolonged the occlusion time in an arteriovenous shunt model [1]. Furthermore, ex vivo analysis showed that JTV-803 produced more than 20% inhibition of human factor Xa for at least 8 hours post-dose, indicating a long-acting profile suitable for once-daily or less frequent dosing in preclinical studies [2].

Oral Bioavailability Pharmacodynamics Primate Model

Distinct Laboratory Monitoring Profile vs. Heparin and Warfarin

JTV-803's interaction with standard coagulation assays differs fundamentally from heparins and vitamin K antagonists, a property critical for developing FXa inhibitor-specific monitoring protocols. It produces a concentration-dependent prolongation of activated partial thromboplastin time (aPTT) and prothrombin time (PT), but the kinetics of FXa inhibition and assay responses are markedly different from those observed with pentasaccharide and heparin [1]. This necessitates modified laboratory methods, making JTV-803 a key tool for validating these new assays.

Coagulation Assays Monitoring Diagnostics

Primary Research and Industrial Applications for JTV-803 Free Base


Mechanistic Studies of Factor Xa-Dependent Coagulation Pathways

JTV-803's high selectivity for factor Xa over other serine proteases makes it an ideal tool for dissecting FXa-specific contributions to the coagulation cascade. Its potency (Ki = 0.019 μM) allows for precise titration in in vitro and ex vivo assays, enabling researchers to selectively inhibit FXa without confounding off-target effects on thrombin, trypsin, or plasmin [1].

In Vivo Thrombosis Modeling in Rodents and Primates

The compound's well-characterized in vivo profile, including its favorable therapeutic window (10- to 100-fold separation between antithrombotic and bleeding time-prolonging doses) and oral bioavailability in primates, makes it a valuable agent for establishing thrombosis models where minimizing bleeding complications is essential [1].

Development of FXa-Specific Anticoagulation Protocols for Hemodialysis

JTV-803's unique pharmacokinetic property of rapid dialytic clearance (53.4–81.8%) provides a built-in mechanism for limiting post-procedural anticoagulation [1]. It is therefore a critical tool for researchers developing and validating new anticoagulation strategies in extracorporeal circuits, where controlled, procedure-specific anticoagulation is paramount.

Validation of Coagulation Monitoring Assays for Direct FXa Inhibitors

Given that standard heparin-based monitoring methods are not applicable to direct FXa inhibitors [1], JTV-803 serves as an essential reference standard for developing and validating new diagnostic assays (e.g., modified anti-Xa assays, calibrated PT/INR tests) that can accurately measure FXa inhibitor activity in plasma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for JTV-803 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.